(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 890601-50-0
VCID: VC21522028
InChI: InChI=1S/C19H29N3O3S/c1-15-6-8-20(9-7-15)19(23)21-10-12-22(13-11-21)26(24,25)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3
SMILES: CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Molecular Formula: C19H29N3O3S
Molecular Weight: 379.5g/mol

(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

CAS No.: 890601-50-0

Cat. No.: VC21522028

Molecular Formula: C19H29N3O3S

Molecular Weight: 379.5g/mol

* For research use only. Not for human or veterinary use.

(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone - 890601-50-0

Specification

CAS No. 890601-50-0
Molecular Formula C19H29N3O3S
Molecular Weight 379.5g/mol
IUPAC Name [4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C19H29N3O3S/c1-15-6-8-20(9-7-15)19(23)21-10-12-22(13-11-21)26(24,25)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3
Standard InChI Key OKMWRSUYZCMZEO-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Canonical SMILES CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C

Introduction

Chemical Identity and Basic Properties

(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone belongs to the sulfonamide class of organic compounds, characterized by the presence of a sulfonyl group connecting a piperazine ring to a dimethylphenyl moiety. This complex structure also features a methanone linkage between the piperazine and methylpiperidine rings, creating a multi-functional scaffold with potential for diverse biological interactions. The compound is identified by CAS number 890601-50-0 and is primarily used for research purposes in medicinal chemistry and drug development.

Fundamental Physicochemical Properties

The basic physicochemical properties of this compound provide essential information for researchers working with it in laboratory settings. These properties are summarized in the following table:

PropertyValue
CAS Number890601-50-0
Molecular FormulaC19H29N3O3S
Molecular Weight379.5 g/mol
IUPAC Name[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Physical StateSolid (inferred based on similar compounds)
Research UsageFor research use only; not for human or veterinary use

The compound contains multiple functional groups that contribute to its chemical reactivity and potential biological interactions. These include the sulfonyl group (SO2), which is known for its hydrogen-bonding capabilities, and the carbonyl moiety (C=O) that can serve as a hydrogen bond acceptor. Additionally, the nitrogen atoms in both the piperazine and piperidine rings can participate in various molecular interactions, including hydrogen bonding and metal coordination.

Structural Characteristics and Identification Parameters

Structural Components and Features

Identifier TypeValue
Standard InChIInChI=1S/C19H29N3O3S/c1-15-6-8-20(9-7-15)19(23)21-10-12-22(13-11-21)26(24,25)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3
Standard InChIKeyOKMWRSUYZCMZEO-UHFFFAOYSA-N
Canonical SMILESCC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
PubChem Compound ID8721874

These identifiers enable researchers to access additional information about the compound from chemical databases and ensure accurate communication in scientific literature.

Synthesis Pathways and Methodologies

General Synthetic Approaches

The synthesis of (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic chemistry pathways. One common approach includes the reaction of piperazine derivatives with sulfonyl chlorides, followed by coupling with 4-methylpiperidine derivatives using appropriate carbonylating agents. This synthetic strategy allows for the sequential construction of the sulfonamide and amide linkages that are characteristic of this compound.

Based on analogous syntheses of related compounds, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, a Schotten-Baumann condensation reaction could be employed. In such cases, the synthesis begins with the preparation of a homogeneous mixture of the amine component (such as 4-methylpiperidine) in an appropriate solvent, followed by the addition of a base (typically triethylamine) and the corresponding acyl chloride under controlled conditions .

Reaction Conditions and Parameters

The synthesis of this complex molecule requires careful control of reaction conditions:

  • Solvents: Dichloromethane or dimethylformamide are commonly employed for such reactions, providing suitable polarity for the dissolution of reactants and facilitating nucleophilic substitution reactions.

  • Catalysts: Triethylamine or pyridine may be used as catalysts and bases to facilitate the reactions by neutralizing the hydrogen chloride formed during the reaction.

  • Temperature: Temperature control is crucial to avoid decomposition or side reactions. Depending on the specific step in the synthesis, reactions might be conducted at temperatures ranging from 0°C to reflux.

  • Purification: Multiple purification steps, including recrystallization and column chromatography, are typically necessary to obtain the pure compound.

Current Research Status and Future Directions

Physiochemical Property Analysis

Understanding the physiochemical properties of this compound is essential for predicting its behavior in biological systems. Based on its structure, the following properties can be inferred:

  • Lipophilicity: The presence of the dimethylphenyl group and methyl-substituted piperidine ring contributes to moderate lipophilicity, which may facilitate cell membrane permeation.

  • Solubility: The polar sulfonyl and carbonyl groups likely improve aqueous solubility compared to purely hydrocarbon structures, though the compound may still have limited water solubility.

  • Stability: The compound is expected to be chemically stable under physiological conditions, though specific stability studies would be necessary to confirm this prediction.

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

Several spectroscopic techniques can be employed for the identification and characterization of (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. Expected characteristic signals would include those from the aromatic protons, methyl groups, and heterocyclic ring protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for functional groups such as the sulfonyl group (approximately 1350-1300 cm-1 and 1160-1120 cm-1) and the carbonyl group (approximately 1650-1700 cm-1).

  • Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation.

Crystallographic Analysis

Based on studies of related compounds, crystallographic analysis could provide valuable information about the three-dimensional structure of (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone. For instance, in the related compound (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, X-ray crystallography revealed that the methylpiperidine ring adopts a stable chair conformation, with specific dihedral angles between the aromatic ring and the piperidine ring .

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